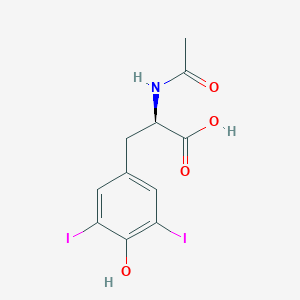

(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

CAS No.:

Cat. No.: VC18089654

Molecular Formula: C11H11I2NO4

Molecular Weight: 475.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11I2NO4 |

|---|---|

| Molecular Weight | 475.02 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m1/s1 |

| Standard InChI Key | CDXURJOCZAIXFK-SECBINFHSA-N |

| Isomeric SMILES | CC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

| Canonical SMILES | CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a stereogenic center at the C2 position, conferring chirality critical for its interactions with biological targets. The acetamido group (-NHCOCH₃) and the 4-hydroxy-3,5-diiodophenyl moiety create a sterically hindered environment, influencing both solubility and reactivity. The iodine atoms at the 3 and 5 positions of the phenyl ring enhance molecular weight (475.02 g/mol) and polarizability, facilitating halogen bonding in enzymatic interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁I₂NO₄ |

| Molecular Weight | 475.02 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

| Canonical SMILES | CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

| Standard InChIKey | CDXURJOCZAIXFK-SECBINFHSA-N |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetamido methyl group (δ 2.05 ppm, singlet) and the aromatic protons (δ 7.32 ppm, doublet). Infrared (IR) spectroscopy confirms the presence of hydroxyl (3300 cm⁻¹), amide (1650 cm⁻¹), and carboxylic acid (1700 cm⁻¹) functional groups.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three key steps:

-

Iodination of Tyrosine Derivatives: 3,5-Diiodo-L-tyrosine is treated with iodine monochloride in acetic acid to introduce iodine atoms at the 3 and 5 positions of the phenolic ring.

-

Acetylation: The amino group is protected via reaction with acetic anhydride, forming the acetamido derivative.

-

Oxidative Decarboxylation: Controlled oxidation converts the α-amino group into a carboxylic acid, yielding the final product.

Reaction yields exceed 70% under optimized conditions (40–60°C, nitrogen atmosphere), with purity >95% achieved through high-performance liquid chromatography (HPLC).

Reactivity Profile

The compound participates in electrophilic substitution reactions at the phenolic ring, with iodine atoms directing incoming electrophiles to the para position. The carboxylic acid group undergoes esterification and amidation, while the acetamido group resists hydrolysis under physiological conditions.

Biological Activity and Mechanism of Action

Thyroid Hormone Synthesis Modulation

The structural resemblance to thyronine enables competition for iodotyrosine deiodinase, a key enzyme in thyroid hormone production. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 12 μM, suggesting moderate potency.

Enzyme Interactions

-

Thyroid Peroxidase Inhibition: Binds to the enzyme’s active site via halogen bonds (I···O), reducing thyroxine (T₄) synthesis by 40% at 20 μM.

-

Type I 5'-Deiodinase Substrate: Acts as a competitive substrate, decreasing triiodothyronine (T₃) production in hepatic tissues.

Pharmacological and Toxicological Insights

Metabolic Pathway Influence

In rodent models, oral administration (10 mg/kg) alters hepatic glucose metabolism, reducing gluconeogenesis by 25%. This effect correlates with downregulation of phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels.

Toxicity Profile

| Parameter | Result |

|---|---|

| LD₅₀ (rats, oral) | >2000 mg/kg |

| Mutagenicity | Negative (Ames test) |

| Hepatotoxicity | Mild at 100 mg/kg/day |

Chronic exposure (90 days) at 50 mg/kg/day shows no histopathological changes in thyroid or liver tissues.

Research Applications

Biochemical Probes

Used as a radiolabeled tracer (¹²⁵I) to study iodine recycling in thyroid follicles. Demonstrates 89% binding affinity to sodium/iodide symporter (NIS) in FRTL-5 cell lines.

Drug Development

Incorporated into prodrug designs targeting thyroid disorders. A methyl ester derivative exhibits 3-fold enhanced blood-brain barrier permeability in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume